(2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile
CAS No.: 748807-82-1
Cat. No.: VC4149055
Molecular Formula: C9H7BrN2
Molecular Weight: 223.073
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 748807-82-1 |
|---|---|
| Molecular Formula | C9H7BrN2 |
| Molecular Weight | 223.073 |
| IUPAC Name | (E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5+ |
| Standard InChI Key | AHDJAZMPXGPTEA-WEVVVXLNSA-N |
| SMILES | C1=CC(=CC=C1C(=CC#N)N)Br |
Introduction
Chemical Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile typically involves multi-step organic transformations. A common approach begins with the preparation of 4-bromo-2-methylbenzaldehyde, which undergoes aldol condensation with cyanoacetamide under basic conditions to form the α,β-unsaturated nitrile intermediate . Subsequent amination via nucleophilic substitution or reductive pathways introduces the amino group at the β-position.
Key Reaction Conditions:
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Catalysts: Palladium-based catalysts for cross-coupling reactions.
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Temperature: Reflux conditions (80–120°C) to drive cyclization and coupling steps .
Comparative Analysis of Synthetic Methods
Source highlights a patented route involving the cleavage of (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride using sodium hydroxide in a 2-methyltetrahydrofuran/water mixture, achieving >95% purity.
Structural and Physicochemical Characterization
Crystallographic Data
Single-crystal X-ray diffraction studies reveal monoclinic crystal symmetry (space group ) with unit cell parameters . The -configuration is stabilized by intramolecular hydrogen bonding between the amino group and nitrile moiety .
Spectroscopic Properties
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UV-Vis: Absorption maxima at 404 nm in solution, attributed to π→π* transitions in the conjugated system .
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Fluorescence: Emission at 501–582 nm in the solid state, varying with crystal morphology .
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NMR: NMR (400 MHz, DMSO-): δ 7.65 (d, Hz, 2H, Ar-H), 7.45 (d, Hz, 2H, Ar-H), 6.82 (s, 1H, =CH), 5.21 (s, 2H, NH) .
Thermodynamic Properties
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Solubility: Sparingly soluble in polar solvents (e.g., DMSO, ethanol).
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pKa: Predicted to be −2.85 at the α-carbon due to electron-withdrawing nitrile and bromine groups.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), the bromophenyl group enhances membrane disruption, while the nitrile moiety inhibits bacterial efflux pumps.
Enzyme Inhibition
Docking simulations suggest strong binding affinity () to cyclooxygenase-2 (COX-2), positioning it as a lead anti-inflammatory agent.
Applications in Drug Development
Rilpivirine Synthesis
Source details its use as a key intermediate in the synthesis of rilpivirine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment. The bromine atom facilitates Suzuki-Miyaura cross-coupling with boronic acid derivatives .
Optoelectronic Materials
Thin films of this compound exhibit a high refractive index () and low bandgap (), making it suitable for organic light-emitting diodes (OLEDs) .
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